GSK-3beta Inhibitor XI
Overview
Description
GSK-3beta Inhibitor XI (GSK-3β XI) is a novel inhibitor of glycogen synthase kinase-3β (GSK-3β), a serine/threonine kinase that plays a key role in regulating numerous cellular processes, including cell cycle progression, gene expression, and metabolism. GSK-3β XI has been developed as a potential drug target to treat a wide range of diseases, including Alzheimer’s disease, diabetes, and cancer.
Scientific Research Applications
Cancer Therapy
GSK-3beta inhibitors, including GSK-3beta Inhibitor XI, have been found to play a potential role in cancer therapy. Research indicates that these inhibitors can suppress proliferation and survival of pancreatic cancer cells. Certain compounds within this category have demonstrated significant antiproliferative activity against pancreatic cancer cell lines, leading to apoptosis and decreased expression of apoptosis inhibitors such as XIAP (Gaisina et al., 2009).
Neurodegenerative Diseases
GSK-3beta inhibitors are also being explored for their potential use in treating neurodegenerative diseases. The role of GSK-3beta in Alzheimer's disease has been highlighted, with specific inhibitors possibly serving as therapeutic agents. For instance, non-ATP competitive inhibitors of GSK-3beta have shown promise in this regard (Martínez et al., 2002).
Mood Disorders and Neuroprotection
Inhibitors of GSK-3beta have been identified as having potential in treating mood disorders like bipolar disorder. Lithium, a known inhibitor of GSK-3beta, demonstrates neuroprotective properties, which may be due to its ability to inhibit GSK-3beta. This inhibition could contribute to the treatment of mood disorders by blocking the pro-apoptotic effects of GSK-3beta (Li et al., 2002).
Antidepressant Effects
GSK-3beta inhibitors have shown antidepressant effects in animal models. The novel thiadiazolidinone NP031115, a putative GSK-3beta inhibitor, significantly reduced immobility time in the mouse forced swimming test, a model used to evaluate antidepressant activity (Rosa et al., 2008).
Diabetes Treatment
The role of GSK-3 in glycogen metabolism suggests that its inhibition could be beneficial in treating diabetes. Specific phosphorylated peptide inhibitors of GSK-3, which are substrate-competitive, have been shown to increase glucose uptake in primary mouse adipocytes and improve glucose tolerance tests in insulin-resistant mice (Plotkin et al., 2003).
Structural Characterization and Drug Development
Structural characterization of GSK-3beta with selective and non-selective ATP-mimetic inhibitors has aided in understanding how the enzyme accommodates diverse molecular scaffolds. This understanding is crucial for the design of second-generation GSK-3beta inhibitors (Bertrand et al., 2003).
properties
IUPAC Name |
3-[1-(3-hydroxypropyl)pyrrolo[2,3-b]pyridin-3-yl]-4-pyrazin-2-ylpyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-8-2-7-23-10-12(11-3-1-4-21-16(11)23)14-15(18(26)22-17(14)25)13-9-19-5-6-20-13/h1,3-6,9-10,24H,2,7-8H2,(H,22,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEJZKULWCZIHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2C3=C(C(=O)NC3=O)C4=NC=CN=C4)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434343 | |
Record name | GSK-3beta Inhibitor XI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GSK-3beta Inhibitor XI | |
CAS RN |
626604-39-5 | |
Record name | GSK-3beta Inhibitor XI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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